4-Benzothiazoleacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Benzothiazoleacetic acid is not directly mentioned in the provided papers. However, the papers discuss various derivatives of 2-(4-aminophenyl)benzothiazoles, which are closely related compounds. These derivatives have been synthesized and evaluated for their antitumor activities, particularly against breast cancer cell lines both in vitro and in vivo .

Synthesis Analysis

The synthesis of 2-(4-aminophenyl)benzothiazoles and their derivatives involves high-yielding routes, including the Jacobsen cyclization of precursor thiobenzanilides . Modifications to this process have allowed the synthesis of fluorinated derivatives with potent cytotoxic activities . Additionally, prodrugs of these compounds have been synthesized to improve water solubility and bioavailability for parenteral administration . The synthesis of related benzothiazole structures has also been achieved through reactions involving 2-aminobenzothiazoles with alkynoic acid and oxidative decarboxylative arylation with phenylacetic acids .

Molecular Structure Analysis

The molecular structure of 2-(4-aminophenyl)benzothiazoles is characterized by the presence of a benzothiazole moiety and an amino group on the phenyl ring. The structure-activity relationship studies have shown that the activity of these compounds follows the heterocyclic sequence benzothiazole > benzoxazole >> benzimidazole . The introduction of various substituents on the phenyl ring, such as methyl, bromo, iodo, and chloro groups, has been found to enhance potency and extend activity to other cell lines .

Chemical Reactions Analysis

The chemical reactivity of 2-(4-aminophenyl)benzothiazoles includes their ability to undergo metabolic transformations, such as N-acetylation and oxidation . These metabolic processes are crucial for their selective antitumor activity, as they may lead to the formation of active metabolites . The prodrugs of these compounds are designed to degrade to the free base in vivo, ensuring the release of the active drug .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-aminophenyl)benzothiazoles are influenced by their lipophilicity, which presents challenges for drug formulation. To address this, water-soluble prodrugs have been synthesized . These prodrugs exhibit good water solubility and stability at ambient temperature, and they can revert to their parent amine in vivo . The introduction of fluorine atoms has been used to prevent metabolic inactivation and maintain the antitumor properties of these molecules .

Relevant Case Studies

Several case studies have been conducted to evaluate the antitumor activities of these benzothiazole derivatives. For instance, compound 9a showed potent growth inhibition against estrogen receptor-positive and negative mammary carcinoma models in nude mice . Another study focused on compound 10h, which is undergoing pharmaceutical and preclinical development due to its potent broad-spectrum activity in the NCI cell panel . Additionally, compounds 10 and 16 were identified as having considerable anticancer activity against certain cancer cell lines .

科学的研究の応用

-

- Benzothiazoles play an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .

- The synthesis of benzothiazole compounds related to green chemistry involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

-

- Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry .

- Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics .

- The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .

Safety And Hazards

将来の方向性

特性

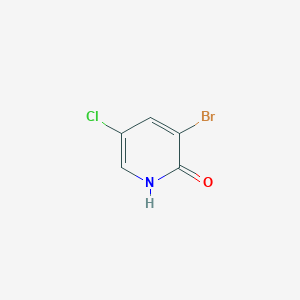

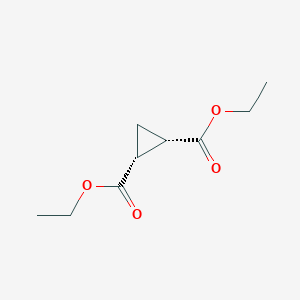

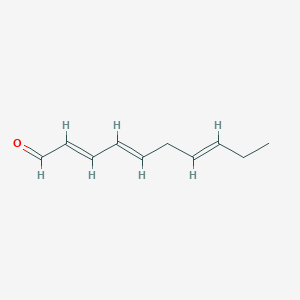

IUPAC Name |

2-(1,3-benzothiazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c11-8(12)4-6-2-1-3-7-9(6)10-5-13-7/h1-3,5H,4H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQGYEOIXUKLKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC=N2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40632703 |

Source

|

| Record name | (1,3-Benzothiazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzothiazoleacetic acid | |

CAS RN |

208117-17-3 |

Source

|

| Record name | (1,3-Benzothiazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)